

Foundational Research on Fenpyrazone: A Technical Guide

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Compound of Interest

Compound Name: *Phthiobuzone*

Cat. No.: *B1624657*

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Introduction

Fenpyrazone is a third-generation 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicide developed for post-emergence control of a broad spectrum of annual grass and broadleaf weeds in corn (*Zea mays* L.).^{[1][2]} Its development marks a significant advancement in weed management, particularly for controlling weeds resistant to other herbicide modes of action, such as ALS inhibitors.^[1] This technical guide provides an in-depth overview of the foundational research on fenpyrazone, including its chemical properties, mechanism of action, herbicidal efficacy, and available information on its synthesis and metabolic fate.

Chemical and Physical Properties

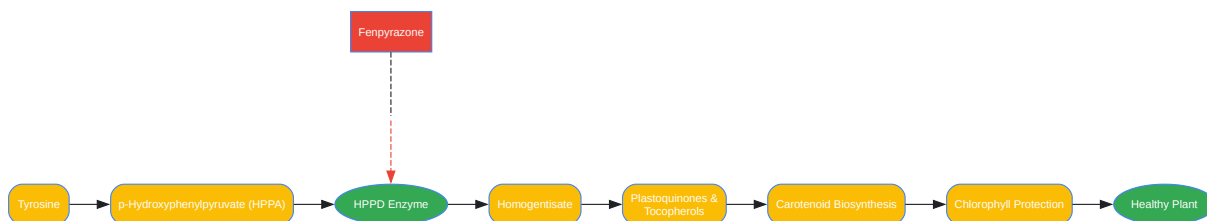
Fenpyrazone is a complex organic molecule with the IUPAC name [4-[2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoyl]-1-ethylpyrazol-5-yl] 1,3-dimethylpyrazole-4-carboxylate.^[3] Its key chemical and physical properties are summarized in the table below.

Property	Value	Source
IUPAC Name	[4-[2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoyl]-1-ethylpyrazol-5-yl] 1,3-dimethylpyrazole-4-carboxylate	PubChem
CAS Number	1992017-55-6	PubChem[3]
Molecular Formula	C22H22ClF3N4O6S	PubChem[3]
Molecular Weight	562.9 g/mol	PubChem[3]
SMILES	<chem>CCN1C(=C(C(=N1)C(=O)C2=C(C(=C(C=C2)S(=O)(=O)C)COCC(F)(F)F)Cl)OC(=O)C3=CN(N=C3C)C</chem>	PubChem[3]
InChIKey	NWBFHIJKEYFVND-UHFFFAOYSA-N	PubChem[3]

Mechanism of Action

Fenpyrazone's herbicidal activity stems from its inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is a critical component in the biochemical pathway responsible for the synthesis of plastoquinones and tocopherols in plants. Plastoquinones are essential cofactors for phytoene desaturase, an enzyme involved in carotenoid biosynthesis.

By inhibiting HPPD, fenpyrazone disrupts the production of these vital compounds. The lack of carotenoids leads to the photo-oxidation and degradation of chlorophyll, resulting in the characteristic bleaching or whitening of the plant's meristematic tissues. This ultimately leads to the cessation of growth and death of susceptible weeds.[1] The onset of symptoms, such as chlorosis and bleaching, is typically observed within 2-3 days of application, with weed death occurring within 5-7 days.[1]



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Mechanism of action of fenpyrazone via HPPD inhibition.

Herbicidal Efficacy and Crop Safety

Fenpyrazone is effective as a post-emergence herbicide in corn at a recommended dose rate of 90-135 g a.i./ha.[1] Field experiments have demonstrated high efficacy in controlling a wide range of weed species.

Table 1: Herbicidal Spectrum of Fenpyrazone

Weed Species	Common Name
<i>Abutilon theophrasti</i>	Velvetleaf
<i>Amaranthus retroflexus</i>	Redroot pigweed
<i>Chenopodium album</i>	Lamb's quarters
<i>Digitaria sanguinalis</i>	Crabgrass
<i>Echinochloa crus-galli</i>	Barnyardgrass
<i>Eleusine indica</i>	Goosegrass
<i>Setaria viridis</i>	Green foxtail
<i>Solanum nigrum</i>	Black nightshade
<i>Xanthium strumarium</i>	Cocklebur

Source: KingAgroot[1]

Table 2: Quantitative Efficacy Data from Field Trials

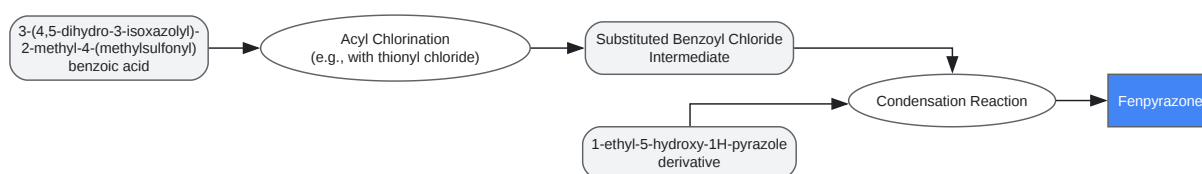
Application Rate (g a.i. ha ⁻¹)	Weed Biomass Reduction (%)	Maize Yield Increase (%)
45	88.7 - 97.4	10.1 - 22.2
67.5	88.7 - 97.4	10.1 - 22.2
90	88.7 - 97.4	10.1 - 22.2
135	88.7 - 97.4	10.1 - 22.2

Source: ResearchGate[2]

Fenpyrazone exhibits excellent safety in corn at the recommended application rates.[1] Studies on rotational crops have also indicated good safety profiles for succeeding crops such as winter wheat, garlic, and spinach, even at application rates three times the recommended dose.[2]

Synthesis

Detailed, publicly available protocols for the synthesis of fenpyrazone are limited. However, patent literature indicates that a key intermediate in its synthesis is 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)benzoic acid.[4] The synthesis likely involves the acylation of a pyrazole derivative with a substituted benzoic acid chloride.



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A plausible, high-level workflow for the synthesis of fenpyrazone.

Metabolic Fate

Metabolism in Plants

Specific studies detailing the metabolic pathway of fenpyrazone in maize are not readily available in the public domain. However, the metabolism of other HPPD-inhibiting herbicides in tolerant plants like corn is known to proceed through a three-phase detoxification process:

- **Phase I: Transformation:** The initial modification of the herbicide molecule, often involving oxidation, reduction, or hydrolysis. For HPPD inhibitors, this can involve hydroxylation of the aromatic ring, a reaction often catalyzed by cytochrome P450 monooxygenases.
- **Phase II: Conjugation:** The modified herbicide is then conjugated with endogenous molecules such as sugars (e.g., glucose) or amino acids (e.g., glutathione). This increases the water solubility of the molecule and reduces its phytotoxicity.
- **Phase III: Compartmentation:** The conjugated metabolites are transported and sequestered into cellular compartments, such as the vacuole, or incorporated into cell wall components, effectively removing them from sites of action.

Degradation in Soil

The degradation of fenpyrazone in soil is expected to be influenced by factors such as soil type, organic matter content, pH, temperature, and microbial activity. While specific degradation pathways for fenpyrazone are not yet published, the general degradation of herbicides in soil involves both microbial and chemical processes. These can include hydrolysis, oxidation, and other transformations leading to the formation of various metabolites. Ultimately, the herbicide molecule is broken down into simpler compounds.

Experimental Protocols

Detailed experimental protocols for foundational research on fenpyrazone are not widely published. However, standard methodologies for herbicide research would be applicable.

Herbicidal Efficacy Evaluation

Objective: To determine the dose-response of various weed species to fenpyrazone.

Methodology:

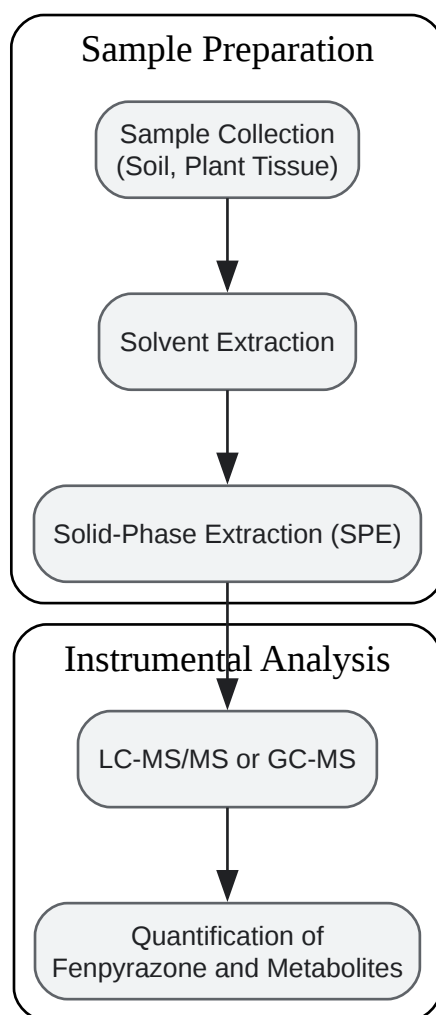
- **Plant Material:** Grow target weed species from seed in pots containing a standardized soil mix in a greenhouse or growth chamber.
- **Herbicide Application:** Apply fenpyrazone at a range of doses (e.g., 0, 45, 67.5, 90, 135, 180 g a.i. ha⁻¹) to plants at a specific growth stage (e.g., 3-4 leaf stage) using a laboratory track sprayer.
- **Experimental Design:** Use a completely randomized design with multiple replications for each treatment.
- **Data Collection:** At specified time points (e.g., 7, 14, and 21 days after treatment), visually assess phytotoxicity on a scale of 0% (no effect) to 100% (plant death). Harvest the above-ground biomass and determine the fresh and dry weights.
- **Data Analysis:** Analyze the data using appropriate statistical methods (e.g., ANOVA) and calculate the GR50 (the dose required to cause a 50% reduction in plant growth).

Residue Analysis in Soil and Plant Tissues

Objective: To quantify the concentration of fenpyrazone and its potential metabolites in soil and plant samples.

Methodology:

- **Sample Collection:** Collect soil and plant samples from treated plots at various time intervals.
- **Extraction:** Extract fenpyrazone and its metabolites from the samples using an appropriate solvent system (e.g., acetonitrile/water).
- **Clean-up:** Purify the extracts to remove interfering substances using techniques such as solid-phase extraction (SPE).
- **Analysis:** Quantify the analytes using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
- **Method Validation:** Validate the analytical method for accuracy, precision, linearity, and limits of detection (LOD) and quantification (LOQ).



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A typical workflow for the analysis of fenpyrazone residues.

Toxicological Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for fenpyrazone based on available data:

- H302: Harmful if swallowed.[3]
- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]

- H335: May cause respiratory irritation.[3]

A comprehensive toxicological data sheet for fenpyrazone is not yet widely available in the public domain. Further studies are needed to fully characterize its acute and chronic toxicity, as well as its potential environmental impact on non-target organisms.

Conclusion

Fenpyrazone is a promising HPPD-inhibiting herbicide that offers effective post-emergence control of a broad range of weeds in corn, including those resistant to other herbicide classes. Its favorable crop safety profile, including for some rotational crops, makes it a valuable tool for integrated weed management programs. While foundational research has established its mechanism of action and herbicidal efficacy, further publicly available, in-depth studies on its synthesis, metabolic pathways in plants and soil, and a comprehensive toxicological profile would be beneficial for the scientific and regulatory communities. As with any herbicide, responsible stewardship and adherence to label recommendations are crucial for its sustainable use in agriculture.

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